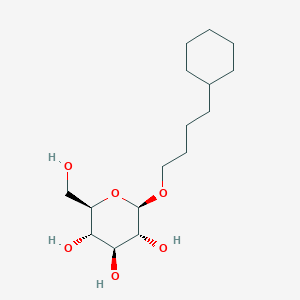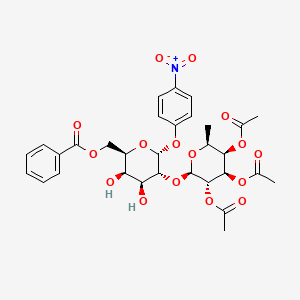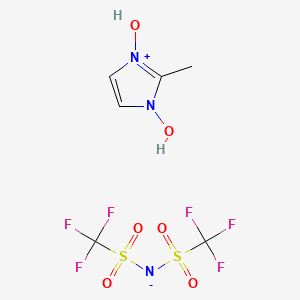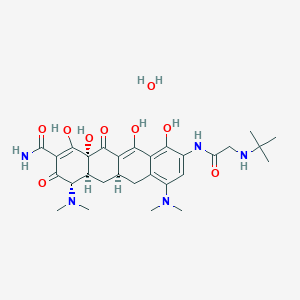
3-Ethyl-4-fluorophenol
Vue d'ensemble
Description
3-Ethyl-4-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has an average mass of 140.155 Da and a monoisotopic mass of 140.063736 Da .
Synthesis Analysis
Several laboratory methods exist for the synthesis of phenols, which could potentially be applied to the synthesis of 3-Ethyl-4-fluorophenol . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-fluorophenol consists of a phenol group with a fluorine atom at the 4th position and an ethyl group at the 3rd position . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
3-Ethyl-4-fluorophenol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 214.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 46.9±3.0 kJ/mol . The flash point is 100.3±10.5 °C .Applications De Recherche Scientifique
1. Anaerobic Transformation in Environmental Studies
Research by Genthner, Townsend, and Chapman (1989) utilized fluorophenols, including analogs of 3-Ethyl-4-fluorophenol, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium from freshwater sediment. This study provides insights into environmental biodegradation processes and the fate of fluorinated compounds in natural systems (Genthner, Townsend, & Chapman, 1989).
2. Enzymatic Reactions and Polymerization Studies
Battaini et al. (2002) investigated the activity of tyrosinase, a type 3 copper enzyme, towards various fluorophenols including 3-fluorophenol. The study revealed that 3- and 4-fluorophenol undergo rapid polymerization processes when reacted with tyrosinase, which can be critical for understanding enzymatic reactions involving fluorophenols (Battaini et al., 2002).
3. Corrosion Inhibition in Materials Science
A study by Lgaz et al. (2017) explored the inhibition activities of various chalcone derivatives, including those with 4-fluorophenol groups, on mild steel corrosion in acidic environments. These findings are significant for the development of new corrosion inhibitors in materials science (Lgaz et al., 2017).
4. Synthesis of Fluorinated Compounds in Organic Chemistry
Zhou (2008) presented a synthesis of 3-Fluoro-4-nitrophenol, a derivative of 3-Ethyl-4-fluorophenol, highlighting its importance as a fluoric intermediate in organic synthesis (Zhou, 2008).
5. Pharmaceutical Applications and Drug Development
Chan, Specian, and Pawson (1982) synthesized fluorinated retinoic acids, including analogs with 4-fluorophenol structures, demonstrating their potential in causing regression of skin papillomas in mice. This research has implications in pharmaceutical development and cancer treatment (Chan, Specian, & Pawson, 1982).
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is classified as a flammable liquid (Category 4), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4) . It can also cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is harmful to aquatic life with long-lasting effects (Category 3) .
Propriétés
IUPAC Name |
3-ethyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEJCZIQOHHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)



![3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid](/img/structure/B1428215.png)
![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)
![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)


![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)